molecular formula C25H16N2 B12535613 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole

Cat. No.: B12535613
M. Wt: 344.4 g/mol
InChI Key: HSSXITWJRUGOGE-UHFFFAOYSA-N
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Description

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole (CAS RN 1883303-62-5) is a synthetic derivative of the 9H-pyrido[3,4-b]indole scaffold, a structure also known as β-carboline and recognized for its significant photophysical and biological properties . This compound has a molecular formula of C25H16N2 and a molecular weight of 344.42 g/mol. It is supplied as a yellow to off-white solid with a melting point of 230-233 °C . Compounds within the 9H-pyrido[3,4-b]indole class are the subject of advanced research in material and life sciences. They are engineered as push-pull fluorophores that exhibit a pronounced positive solvatochromic effect, large Stokes shifts, and high quantum yields, making them excellent candidates for developing sophisticated fluorescence probes . The planar structure of these molecules facilitates a planarized intramolecular charge-transfer (PLICT) state and allows for interaction with biological macromolecules. Research indicates that related probes can bind to calf thymus DNA (ctDNA) via a groove binding mode, highlighting their potential in biophysical assays and cellular imaging applications . Furthermore, the 9H-pyrido[3,4-b]indole core is of interest in biochemical studies, as some natural derivatives have been identified as activators of the Aryl Hydrocarbon Receptor (AHR), influencing pathways such as CYP1A enzyme induction . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C25H16N2

Molecular Weight

344.4 g/mol

IUPAC Name

1-phenanthren-9-yl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H

InChI Key

HSSXITWJRUGOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56

Origin of Product

United States

Preparation Methods

Key Steps

  • Starting Materials :
    • Tryptamine derivative : A substituted tryptamine (e.g., 6-methoxytryptamine).
    • Aldehyde : Phenanthrene-9-carbaldehyde.
  • Reaction Conditions :
    • Acidic catalysis (e.g., HCl or Zn(OAc)₂) in a polar aprotic solvent (e.g., ethanol or THF).
    • Heating at 70–90°C for 4–6 hours.

Mechanistic Insight

The reaction proceeds via:

  • Imine Formation : Condensation of the aldehyde with the tryptamine’s primary amine.
  • Cyclization : Intramolecular attack of the indole nitrogen on the imine carbon, forming the pyridoindole core.
  • Oxidation : Optional oxidation to yield the fully aromatic system (e.g., using MnO₂ or DDQ).

Example Protocol

Parameter Value/Details
Aldehyde Phenanthrene-9-carbaldehyde
Tryptamine 6-Methoxytryptamine
Catalyst Zn(OAc)₂·2H₂O
Solvent EtOH/H₂O (1:1)
Temperature 70°C
Time 4 hours
Yield ~60–70% (analogous to naphthalene variants)

Critical Note : The phenanthrene moiety’s steric bulk may require extended reaction times or higher temperatures compared to smaller aryl groups.

Microwave-Assisted Coupling

Microwave irradiation accelerates reaction kinetics, enabling efficient synthesis of complex heterocycles. This method is particularly effective for coupling aryl groups to pyridoindole cores.

Procedure Overview

  • Reagents :
    • Arylboronic acid : Phenanthrene-9-boronic acid.
    • Catalyst : Pd(PPh₃)₄ or CuI.
  • Conditions :
    • Solvent: Dioxane or DMF.
    • Base: K₂CO₃ or NaOAc.
    • Microwave irradiation: 80–120°C, 30–60 minutes.

Mechanistic Pathway

  • Transmetallation : Arylboronic acid transfers to the catalyst.
  • Cross-Coupling : Pd- or Cu-mediated C–C bond formation at the pyridoindole’s C1 position.
  • Purification : Column chromatography (e.g., SiO₂, hexane/ethyl acetate).

Representative Data

Parameter Value/Details
Arylboronic Acid Phenanthrene-9-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent Dioxane
Temperature 80°C (microwave)
Time 45 minutes
Yield 45–55% (analogous to bromo derivatives)

Advantage : Reduced reaction time compared to traditional thermal methods.

Dehydrative Cyclization of Spirooxindoles

This method leverages spirooxindole intermediates, which undergo POCl₃-mediated dehydration to form pyridoindoles.

Stepwise Synthesis

  • Spirooxindole Formation :
    • Reagents : Isatin, proline, and phenylacetylene.
    • Conditions : CuI catalysis in MeCN.
  • Dehydration :
    • Reagent : POCl₃ (5–10 equiv).
    • Conditions : 90°C, 24 hours.

Example Workflow

Step Reagents/Conditions Yield
Spirooxindole Synthesis Isatin + proline + phenylacetylene, CuI, MeCN, reflux ~78%
Cyclization POCl₃ (5 equiv), 90°C, 24 hrs ~86%

Note : The spirooxindole intermediate must have a pyrroline or similar ring for successful cyclization.

Photochemical Radical Cyclization

Visible-light photocatalysis enables radical-based C–C bond formation, useful for sterically demanding substrates like phenanthrene.

Key Components

  • Photocatalyst : fac-Ir(ppy)₃ or Ru(bpy)₃²⁺.
  • Radical Source : α-Bromoesters or Togni’s reagent (CF₃ radical precursor).

Reaction Pathway

  • Radical Generation : Photocatalyst oxidizes the bromoester to a carbon-centered radical.
  • Cyclization : Radical addition to the tryptamine’s indole moiety, followed by rearomatization.

Conditions Table

Parameter Value/Details
Photocatalyst fac-Ir(ppy)₃ (2 mol%)
Radical Precursor CF₃-Togni’s reagent
Solvent DCM
Light Source Blue LED (456 nm)
Time 12–24 hours
Yield 30–50% (analogous to trifluoromethylated analogs)

Limitation : Lower yields due to competing side reactions (e.g., dimerization).

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method enables direct arylation of pyridoindoles.

Protocol

  • Reagents :
    • Boronate : Phenanthrene-9-boronic acid.
    • Catalyst : Pd(dppf)Cl₂.
  • Conditions :
    • Base: Na₂CO₃.
    • Solvent: Dioxane/H₂O.
    • Temperature: 80°C.

Performance Metrics

Parameter Value/Details
Catalyst Loading 5 mol% Pd
Ligand Dppf (1.2 equiv)
Yield 40–55% (analogous to bromo derivatives)

Challenge : Steric hindrance from the phenanthrene group may reduce coupling efficiency.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pictet-Spengler High regioselectivity, scalable Sensitive to steric bulk 60–70%
Microwave-Assisted Short reaction time, low catalyst Limited to coupling reactions 45–55%
Dehydrative Cyclization Access to spirooxindoles Requires spiro intermediates 70–86%
Photocatalytic Mild conditions, functional group tolerance Low yields, side reactions 30–50%
Suzuki Coupling Direct arylation Pd catalyst cost, steric issues 40–55%

Critical Challenges and Optimizations

  • Steric Hindrance : The phenanthrene group’s size complicates coupling reactions. Solution : Use bulky ligands (e.g., XPhos) to enhance Pd catalyst activity.
  • Oxidation Sensitivity : Partially saturated pyridoindoles may require controlled oxidation. Solution : Use MnO₂ or DDQ under inert atmospheres.
  • Purity : Contaminants from radical pathways. Solution : Flash chromatography with polar solvents (e.g., MeOH/CH₂Cl₂).

Chemical Reactions Analysis

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.

Scientific Research Applications

Case Studies

  • A study synthesized several derivatives of pyrido[3,4-b]indoles and evaluated their antiproliferative activity against a range of human cancer cell lines. The most potent derivatives exhibited IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells .
  • Another investigation focused on structure-activity relationships (SAR) of these compounds, revealing that specific substitutions enhance their anticancer efficacy. For instance, the introduction of a methoxy group at C6 significantly improved potency .

Biological Evaluation

The compound has also been evaluated for its anti-leishmanial properties. A series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were tested against Leishmania infantum and Leishmania donovani. Some derivatives showed promising EC50 values below 2 µM for both promastigotes and axenic amastigotes .

Significant Findings

  • The derivative 7d demonstrated notable activity with EC50 values of 0.91 µM against L. donovani, indicating its potential as a therapeutic agent for leishmaniasis .

Therapeutic Potential

Recent studies have investigated the role of pyrido[3,4-b]indoles as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The derivatives displayed nanomolar inhibitory potency with improved metabolic stability .

Research Insights

The introduction of specific functional groups enhanced the biological activity of these compounds while minimizing cytotoxic effects on normal cells. For instance, certain amide-based derivatives exhibited IC50 values around 480 nM, indicating their potential for therapeutic applications .

Development of Novel Therapeutics

Mechanism of Action

The mechanism by which 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition . Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The biological and physicochemical properties of pyrido[3,4-b]indole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Molecular Weight Biological Activity Key Finding Reference
1-(Phenanthren-9-yl)-9H-pyrido[...] Phenanthrene ~350 (estimated) Not reported Hypothetical based on structure N/A
1-(Thiophen-2-yl)-9H-pyrido[...] Thiophene ~229 Antiviral (HIV-1) EC50: 0.5–5 μM (WT HIV-1)
1-(1H-Indol-3-yl)-9H-pyrido[...] (IPI) Indole 283.33 AHR activation, EROD induction EC50: 10 nM (EROD activity)
9-Methyl-1-phenyl-9H-pyrido[...] Phenyl, Methyl 274.32 Anti-leishmanial IC50: 1.2–3.8 μM (Leishmania spp.)
Harman (1-Methyl-9H-pyrido[...]) Methyl 182.22 Co-mutagenic with aromatic amines Forms DNA-adducts (e.g., APNH)
Key Observations:

Antiviral Activity : The thiophene-substituted derivative (1-(thiophen-2-yl)) shows potent anti-HIV-1 activity, likely due to enhanced π-π stacking with viral enzymes .

AHR Activation : IPI (indole-substituted) is a strong AHR inducer, promoting CYP1A-mediated EROD activity. Its higher aqueous stability compared to FICZ (6-formylindolo[3,2-b]carbazole) makes it a dominant contributor to AHR signaling in biological systems .

Anti-leishmanial Activity : The phenyl-methyl derivative exhibits activity against Leishmania promastigotes and amastigotes, with mechanisms involving mitochondrial disruption .

Mutagenicity: Harman (1-methyl) acts as a co-mutagen with aromatic amines, forming mutagenic aminophenyl-β-carbolines (e.g., APNH) via in vivo reactions .

Physicochemical Properties and Solubility

For instance:

  • IPI : LogP ~3.5 (moderate solubility in polar solvents) .
  • Harman : LogP ~2.1 (higher solubility due to smaller substituent) .
  • 1-(Phenanthren-9-yl) : Estimated LogP >5.0, suggesting poor solubility without formulation aids.

Biological Activity

1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole, a compound belonging to the pyrido[3,4-b]indole class, has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Synthesis and Structure

The synthesis of 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole involves established chemical methods that allow for the introduction of various functional groups to enhance biological activity. The compound is structurally characterized by a pyrido[3,4-b]indole framework, which is known for its pharmacological significance.

Anticancer Activity

Research has demonstrated that compounds within the pyrido[3,4-b]indole class exhibit potent anticancer properties. Notably, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)0.08
MIA PaCa-2 (Pancreatic)0.13
MDA-MB-468 (Breast)0.23
A375 (Melanoma)0.29

The most active derivative identified was 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, which exhibited IC50 values in the low micromolar range across multiple aggressive cancer types .

The mechanism underlying the anticancer activity of pyrido[3,4-b]indoles involves selective G2/M cell cycle phase arrest and interaction with the MDM2 protein. MDM2 is known to inhibit the tumor suppressor protein p53; thus, compounds that disrupt this interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific substitutions on the pyrido[3,4-b]indole scaffold significantly influence biological activity. For instance:

  • Substituents at C1 : The presence of a naphthyl group enhances potency.
  • Substituents at C6 : A methoxy group further increases anticancer efficacy.

These modifications create a diverse library of compounds with varying degrees of activity against different cancer types .

Study on Norharman

A related compound, norharman (9H-pyrido[3,4-b]indole), was investigated for its effects on cytochrome P450 enzymes and demonstrated inhibitory effects on mutagenesis linked to heterocyclic amines. The study suggested that norharman modulates chemical carcinogenesis by inhibiting xenobiotic metabolism and intercalating into DNA .

AHR Activation

Another study highlighted the ability of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole to activate the aryl hydrocarbon receptor (AHR), leading to increased CYP1A-mediated enzyme activities. This finding suggests potential roles in both metabolic regulation and toxicological responses .

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